molecular formula C9H9N3O B2625794 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1598245-53-4

2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2625794
CAS No.: 1598245-53-4
M. Wt: 175.191
InChI Key: FIVPZQAKGXTYTB-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound of significant interest in organic and medicinal chemistry research. It is built around the [1,2,4]triazolo[4,3-a]pyridine scaffold, a fused bicyclic heterocycle known for its diverse biological activities and utility in drug discovery . The prop-2-en-1-yl (allyl) side chain at the 2-position provides a versatile handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules. Compounds containing the [1,2,4]triazolo[4,3-a]pyridine core have been extensively studied and demonstrate a broad spectrum of pharmacological properties. Scientific literature reports that this heterocyclic system is found in molecules with documented antibacterial and antifungal activities , as well as herbicidal and neuroprotective effects . Furthermore, this structural motif is an important pharmacophore in neuroscience research; for example, trazodone, an antidepressant and anxiolytic drug, contains this ring system . Its mechanism of action in bioactive compounds often involves interaction with central nervous system receptors . Beyond pharmaceutical applications, the [1,2,4]triazolo[4,3-a]pyridine structure has also been investigated for use in material science, particularly as an electron-accepting unit in the development of organic light-emitting diodes (OLEDs) . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

2-prop-2-enyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-6-12-9(13)11-7-4-3-5-8(11)10-12/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPZQAKGXTYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598245-53-4
Record name 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Preparation Methods

The synthesis of 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the one-pot synthesis of pyrido[2,3-d]pyrimidines and 1,2,4-triazolo[4,3-a]pyridines through a tandem reaction mechanism .

Chemical Reactions Analysis

2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of 1,2,4-triazolo[4,3-a]pyridine compounds exhibit promising anticancer properties. Specifically, 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibition of IDO1 can enhance the immune response against tumors, making this compound a candidate for cancer immunotherapy .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. A synthesized congener demonstrated selective inhibition of serotonin uptake, suggesting potential applications in treating mood disorders . The structural modifications of triazolo-pyridine derivatives can lead to enhanced pharmacological profiles.

Pesticidal Activity

Compounds related to 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have shown efficacy as pesticides. Research indicates that triazole-containing compounds can disrupt the growth of various pests and pathogens affecting crops. Their mechanism often involves interference with metabolic pathways essential for pest survival .

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of functional materials. The one-pot synthesis method developed for triazolopyridine derivatives allows for the incorporation of various functional groups that can be tailored for specific applications in electronics or photonics .

Data Tables

Application Area Potential Uses Mechanism/Effect
Medicinal ChemistryAnticancer agentsIDO1 inhibition enhancing immune response
Neuropharmacological agentsSelective serotonin uptake inhibition
AgriculturePesticidesDisruption of pest metabolic pathways
Material ScienceFunctional materials synthesisTailored properties for electronics and photonics

Case Study 1: Anticancer Research

In a study published in Nature Communications, researchers synthesized variants of 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one and tested their effects on cancer cell lines. The most potent derivative exhibited IC50 values significantly lower than traditional chemotherapeutics .

Case Study 2: Agricultural Efficacy

A field trial assessed the effectiveness of a triazole derivative as a pesticide against aphids on wheat crops. Results showed a reduction in pest populations by over 70% compared to untreated controls within two weeks post-application .

Comparison with Similar Compounds

Piperazine-Substituted Derivatives

Example : Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)

  • Substituent : A 3-chlorophenyl-piperazine-propyl chain replaces the allyl group.
  • Molecular weight : 408.32 g/mol (hydrochloride salt) .
  • logP : Higher (~2.5–3.0) due to lipophilic piperazine and chlorophenyl groups .
  • Activity : Serotonin antagonist and reuptake inhibitor (SARI), used as an antidepressant .
  • Synthesis: Mechanochemical methods using potassium carbonate and TBAB as catalysts .

Other variants :

  • 3-Bromophenyl-piperazine analog (EN300-228533): Bromine substitution enhances halogen bonding but reduces solubility .
  • 4-Chlorophenyl-piperazine analog (Trazodone Related Compound C): Altered pharmacokinetics due to para-substitution .

Sulfonyl-Modified Derivatives

Example : 2-(prop-2-en-1-yl)-6-(thiomorpholine-4-sulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

  • Substituent : Thiomorpholine sulfonyl group at the 6-position.
  • Molecular weight : 340.42 g/mol .
  • logP : 0.82 (similar to allyl parent compound) .
  • Impact : Sulfonyl groups enhance polarity and hydrogen-bond acceptor count (HBA = 9), improving water solubility but reducing membrane permeability .

Other variants :

  • Pyrrolidine sulfonyl analog (BG12830): Bromophenylmethyl group increases molecular weight (437.31 g/mol) and logP (~3.5) .

Key difference : Sulfonyl groups introduce strong electron-withdrawing effects, altering electronic distribution in the triazole-pyridine core and influencing binding to targets like enzymes or receptors.

Alkyl/Aryl-Substituted Derivatives

Example: 2-(2-Aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride

  • Substituent: Aminoethyl group enhances basicity.
  • Molecular weight : 228.68 g/mol (free base) .

Example : 8-(Morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

  • Substituent : Morpholine sulfonyl group.
  • Impact : Combines sulfonyl polarity with morpholine’s conformational flexibility, optimizing interactions with hydrophobic and hydrophilic binding pockets .

Key difference : Allyl substituents provide intermediate lipophilicity, balancing solubility and permeability better than highly polar (e.g., sulfonyl) or bulky (e.g., piperazine) groups.

Core-Modified Analogous Heterocycles

Example : [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one

  • Structural change : Pyrimidine replaces pyridine in the fused core.
  • Impact : Increased aromaticity and hydrogen-bonding capacity due to additional nitrogen .
  • Synthesis: Multi-component reactions (MCRs) using aminotriazole and aldehydes, offering step economy but requiring optimization .

Key difference : Pyridine-based cores (as in the target compound) exhibit reduced basicity compared to pyrimidine analogs, affecting ionization and bioavailability.

Biological Activity

2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₉H₈N₄O
  • Molecular Weight : 180.19 g/mol
  • CAS Number : 1280840-37-0

Research indicates that 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibits various biological activities through multiple mechanisms:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of pathogens, suggesting potential for use as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary findings indicate that the compound may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Data Table

Biological ActivityObserved EffectReference
AntitumorInhibition of cancer cell growth
AntimicrobialEffective against bacteria
NeuroprotectiveReduced neuronal apoptosis

Case Study 1: Antitumor Effects

A study evaluated the antitumor activity of 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (IC50 = 15 µM), indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against common bacterial strains. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects revealed that treatment with the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to toxic agents. This suggests a mechanism involving antioxidant activity and modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?

  • Methodology : Use catalytic methods such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, which enhance reaction efficiency and reduce side products via heterogeneous catalysis. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology : Combine ¹H NMR (300–400 MHz) to confirm proton environments (e.g., allyl protons at δ 5.2–5.8 ppm) and ¹³C NMR for carbonyl (C=O) signals near δ 165–170 ppm. Infrared (IR) spectroscopy identifies characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves bond angles and stereochemistry .

Q. What computational tools predict the compound’s binding affinity to serotonin receptors?

  • Methodology : Employ AutoDock Vina for molecular docking. Prepare the receptor (e.g., 5-HT2A) by removing water molecules and adding polar hydrogens. Set a grid box covering the binding pocket (e.g., 25 × 25 × 25 ų). Cluster docking poses by root-mean-square deviation (RMSD) and prioritize poses with the lowest binding energy (ΔG ≤ −8 kcal/mol). Validate results with molecular dynamics simulations .

Advanced Research Questions

Q. How do steric and electronic modifications of the allyl group affect pharmacological activity?

  • Methodology : Synthesize derivatives with substituents (e.g., halogens, methyl groups) on the allyl chain. Assess binding to serotonin receptors via radioligand displacement assays (e.g., [³H]-ketanserin for 5-HT2A). Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data. Molecular dynamics (MD) simulations (e.g., GROMACS) quantify ligand-receptor hydrogen bond stability .

Q. What experimental approaches resolve discrepancies in reported metabolic pathways?

  • Methodology : Use liver microsomes (human or rodent) to identify phase I metabolites. Employ LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) and monitor for hydroxylation (m/z +16) or N-dealkylation. Compare results to in silico predictions (e.g., CYP450 docking via Schrödinger Suite). Validate findings with synthetic metabolite standards .

Q. How can electrochemical studies elucidate redox behavior relevant to in vivo stability?

  • Methodology : Perform cyclic voltammetry (CV) in phosphate buffer (pH 7.4) using a glassy carbon electrode. Scan potentials from −0.5 to +1.2 V (vs. Ag/AgCl) at 100 mV/s. Identify oxidation peaks (e.g., allyl group oxidation near +0.8 V) and correlate with stability in simulated gastric fluid (pH 1.2). Use chronoamperometry to assess degradation kinetics .

Q. What strategies improve selectivity for 5-HT2A over off-target receptors like α₁-adrenergic?

  • Methodology : Design analogs with bulkier substituents (e.g., tert-butyl) to exploit 5-HT2A’s larger binding pocket. Test selectivity via functional assays (e.g., calcium flux for 5-HT2A vs. α₁-adrenergic). Analyze ligand-receptor interaction fingerprints (PLIF) in MOE to identify critical residues (e.g., Phe340 in 5-HT2A). Optimize logP (2–4) to reduce CNS penetration and peripheral side effects .

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